molecular formula H5NO B2862929 Pubchem_71309179 CAS No. 13767-16-3; 62948-80-5

Pubchem_71309179

Cat. No.: B2862929
CAS No.: 13767-16-3; 62948-80-5
M. Wt: 36.039
InChI Key: VHUUQVKOLVNVRT-YTBWXGASSA-N
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Description

PubChem CID 71309179 is a unique chemical compound registered in the PubChem Compound database, a public repository managed by the National Center for Biotechnology Information (NCBI). Each compound in PubChem is assigned a Compound Identifier (CID), which links to computed descriptors (e.g., molecular weight, topological polar surface area) and aggregated data from diverse sources, including biological assays, literature, and patents .

Properties

CAS No.

13767-16-3; 62948-80-5

Molecular Formula

H5NO

Molecular Weight

36.039

IUPAC Name

azane;hydrate

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i1+1;

InChI Key

VHUUQVKOLVNVRT-YTBWXGASSA-N

SMILES

N.O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem facilitates systematic comparisons of compounds using 2-D similarity (structural analogs) and 3-D similarity (shape-based analogs). Below is a detailed analysis of CID 71309179’s hypothetical analogs, leveraging PubChem’s tools and precomputed neighbor relationships.

2-D Structural Similarity

PubChem’s 2-D similarity search identifies compounds with shared scaffolds or functional groups using the PubChem subgraph binary fingerprint and a Tanimoto similarity threshold ≥0.9 . For example:

  • Analog 1 (CID X): Hypothetical compound with a matching core scaffold but differing in substituents (e.g., hydroxyl vs. methyl groups).
  • Analog 2 (CID Y): Stereoisomer of CID 71309179 with identical connectivity but differing in stereochemistry.

Key Findings:

  • 2-D neighbors are ideal for identifying derivatives with conserved pharmacophores but modified side chains .

3-D Conformer Similarity

PubChem3D generates 3-D conformer models for ~90% of compounds (excluding salts and highly flexible molecules) . The 3-D similarity search uses shape-Tanimoto (ST) and color-Tanimoto (CT) scores to prioritize compounds with similar steric and electronic properties . For example:

  • Analog 3 (CID Z): Non-structural analog with overlapping 3-D shape, enabling similar macromolecule-binding capabilities.

Key Findings:

  • 3-D neighbors may lack 2-D structural overlap but share bioactivity due to shape complementarity .
  • Retrospective studies show that 3-D similarity can reveal hidden relationships between compounds and biological targets .

Data Tables

Table 1: Comparison of 2-D vs. 3-D Similarity Approaches

Criteria 2-D Similarity 3-D Similarity
Similarity Metric Tanimoto (binary fingerprint) ST/CT (shape and electrostatics)
Coverage All PubChem compounds ~90% of PubChem compounds
Use Case Scaffold hopping, SAR analysis Target-based drug discovery
Limitations Misses shape-based analogs Excludes salts and mixtures
References

Table 2: Hypothetical Analogs of CID 71309179

CID Similarity Type Tanimoto/ST Score Key Structural Differences Biological Activity (If Available)
X 2-D 0.92 Substituent variation IC₅₀ = 10 nM (Enzyme A inhibition)
Y 2-D 0.95 Stereochemical inversion EC₅₀ = 5 µM (Receptor B activation)
Z 3-D ST=0.85, CT=0.78 Non-scaffold overlap Ki = 2 nM (Protein C binding)

Practical Recommendations

  • Use PubChem’s Structure Search to generate custom similarity lists for CID 71309179 .
  • Leverage PubChemRDF for programmatic access to compound descriptors and neighbor relationships .
  • Cross-reference MeSH terms and literature links on the Compound Summary page for contextual insights .

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